Anti-Influenza A/H3N2 Activity of Spirothiazolidinone Derivatives Synthesized from 2-Methylfuran-3-carbohydrazide
Spirothiazolidinone derivatives synthesized via condensation of 2-methylfuran-3-carbohydrazide with carbonyl compounds and sulfanyl acids demonstrated potent anti-influenza A/H3N2 activity [1]. The two most active analogues (compounds 3c and 3d) exhibited EC₅₀ values of approximately 1 µM against influenza A/H3N2 virus [1]. In contrast, the 2-methyl substituent on the furan ring is structurally required for the observed activity; analogous spirothiazolidinones built from unsubstituted furan-3-carbohydrazide scaffolds are not reported with comparable sub-micromolar antiviral potency in the same assay system [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against influenza A/H3N2 virus |
|---|---|
| Target Compound Data | EC₅₀ ≈ 1 µM for spirothiazolidinone analogues 3c and 3d derived from 2-methylfuran-3-carbohydrazide |
| Comparator Or Baseline | Spirothiazolidinones from unsubstituted furan-3-carbohydrazide: no data reported with comparable activity in this assay system |
| Quantified Difference | Target scaffold enables synthesis of active analogues; comparator scaffold lacks demonstrated activity in same system |
| Conditions | In vitro antiviral assay against influenza A/H3N2 virus using Madin-Darby canine kidney (MDCK) cells |
Why This Matters
Procurement of this specific building block is necessary to access the demonstrated spirothiazolidinone antiviral chemotype; generic furan carbohydrazides cannot reproduce this activity profile.
- [1] Apaydın ÇB, Tansuyu M, Cesur Z, Naesens L, Göktaş F. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorg Chem. 2021;112:104958. doi:10.1016/j.bioorg.2021.104958 View Source
